

# A Comparative Analysis of DSR-141562 and Other Novel Treatments for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of schizophrenia treatment is evolving, with novel mechanisms of action offering hope beyond traditional dopamine D2 receptor antagonism. This guide provides a comparative overview of the preclinical candidate **DSR-141562** and other novel schizophrenia treatments that have progressed to clinical development: ulotaront, evenamide, brilaroxazine, and pimavanserin. The comparison focuses on their distinct mechanisms of action, available experimental data, and clinical trial outcomes.

# **Executive Summary**

**DSR-141562** is a preclinical phosphodiesterase 1B (PDE1B) inhibitor showing promise in animal models for positive, negative, and cognitive symptoms of schizophrenia.[1][2] Unlike **DSR-141562**, other novel agents have advanced to clinical trials, providing valuable human efficacy and safety data. Ulotaront, a TAAR1 and 5-HT1A agonist, has demonstrated efficacy in a Phase 2 trial.[3][4] Evenamide, a voltage-gated sodium channel blocker, has shown positive results as an add-on therapy in a Phase 2/3 study.[5] Brilaroxazine, a dopamine and serotonin modulator, met its primary endpoint in a Phase 3 trial.[6] Pimavanserin, a 5-HT2A inverse agonist, was investigated for negative symptoms but did not meet its primary endpoint in a Phase 3 trial, leading to the discontinuation of its development for this indication.[7][8]

## **Mechanism of Action and Signaling Pathways**



The novel treatments discussed here diverge significantly from the direct dopamine D2 receptor blockade that characterizes first- and second-generation antipsychotics.[7] Their mechanisms target different signaling pathways implicated in the pathophysiology of schizophrenia.

**DSR-141562**: As a phosphodiesterase 1 (PDE1) inhibitor, with preferential selectivity for the PDE1B isoform, **DSR-141562** works by increasing intracellular levels of cyclic guanosine monophosphate (cGMP).[1][2] PDE1B is believed to regulate dopaminergic and glutamatergic signal transduction.[1] By inhibiting PDE1B, **DSR-141562** enhances cGMP signaling, which can modulate downstream pathways involved in synaptic plasticity and neuronal function.



Click to download full resolution via product page

#### **DSR-141562 Signaling Pathway**

Ulotaront (SEP-363856): This compound is a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist.[3][4][9][10][11] TAAR1 is a G-protein-coupled receptor that modulates dopaminergic, serotonergic, and glutamatergic neurotransmission.[10] Agonism at TAAR1 is thought to reduce dopamine neuron firing and dopamine release, offering a novel, non-D2-binding mechanism to temper dopamine hyperactivity.





Click to download full resolution via product page

#### **Ulotaront Signaling Pathway**

Evenamide: Evenamide acts as a voltage-gated sodium channel (VGSC) blocker, which modulates glutamate release.[5][12][13][14] In schizophrenia, hyperactivity of the hippocampus is thought to drive excessive glutamate release, contributing to downstream dopamine dysregulation.[12] Evenamide selectively targets hyperactive neurons, normalizing glutamate release without affecting basal neuronal activity.[12][15]



Click to download full resolution via product page

#### **Evenamide Signaling Pathway**

Brilaroxazine (RP5063): This molecule is a multimodal agent with a broad receptor binding profile. It acts as a partial agonist at dopamine D2, D3, and D4 receptors, and serotonin 5-HT1A and 5-HT2A receptors.[16][17] It also has antagonist activity at serotonin 5-HT2B, 5-HT6, and 5-HT7 receptors.[17] This "dopamine-serotonin system stabilizer" profile is designed to modulate multiple neurotransmitter systems simultaneously to achieve a therapeutic effect with a potentially favorable side-effect profile.[18]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

### Validation & Comparative





- 1. Pimavanserin for negative symptoms of schizophrenia: results from the ADVANCE phase 2 randomised, placebo-controlled trial in North America and Europe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PDE10A inhibitors: novel therapeutic drugs for schizophrenia PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ulotaront: review of preliminary evidence for the efficacy and safety of a TAAR1 agonist in schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 5. Evenamide Phase II/III Study 008A Shows Promising Results in Schizophrenia [synapse.patsnap.com]
- 6. revivapharma.com [revivapharma.com]
- 7. acadia.com [acadia.com]
- 8. Acadia's Phase 3 Pimavanserin Trial for Schizophrenia Negative Symptoms: Top-Line Results [synapse.patsnap.com]
- 9. ulotaront | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. psychiatrictimes.com [psychiatrictimes.com]
- 13. 'Exceptional' data for schizophrenia drug Evenamide boost Newron shares | BioWorld [bioworld.com]
- 14. Newron Initiates First Potentially Pivotal Study With Evenamide in Patients With Schizophrenia [drug-dev.com]
- 15. Evenamide: A Potential Pharmacotherapeutic Alternative for Treatment-Resistant Schizophrenia PMC [pmc.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
- 17. Brilaroxazine (RP5063) Clinical Experience in Schizophrenia: "A New Option to Address Unmet Needs" [jneurology.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comparative Analysis of DSR-141562 and Other Novel Treatments for Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2406171#dsr-141562-versus-other-novel-schizophrenia-treatments]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com